molecular formula C10H7NS B15359337 2-(1-Benzothiophen-6-YL)acetonitrile

2-(1-Benzothiophen-6-YL)acetonitrile

Cat. No.: B15359337
M. Wt: 173.24 g/mol
InChI Key: PHXLUKJASSMSGZ-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-6-YL)acetonitrile is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic aromatic compounds containing sulfur, and they are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-6-YL)acetonitrile typically involves the following steps:

  • Benzothiophene Derivatives: The starting material is often a benzothiophene derivative, which undergoes halogenation to introduce a reactive site.

  • Nucleophilic Substitution: The halogenated benzothiophene is then subjected to nucleophilic substitution with a cyanide ion to form the acetonitrile derivative.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzothiophen-6-YL)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the nitrile group to an amine.

  • Substitution: Substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: A wide range of functionalized benzothiophenes.

Scientific Research Applications

2-(1-Benzothiophen-6-YL)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism by which 2-(1-Benzothiophen-6-YL)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

2-(1-Benzothiophen-6-YL)acetonitrile is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-(1-Benzothiophen-2-YL)acetonitrile: Similar in structure but with a different position of the benzothiophene ring.

  • 2-(1-Benzothiophen-3-YL)acetonitrile: Another positional isomer with distinct chemical properties.

  • 2-(1-Benzothiophen-5-YL)acetonitrile: Similar to the compound but with a different substitution pattern.

These compounds share the benzothiophene core but differ in their substitution patterns, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

2-(1-benzothiophen-6-yl)acetonitrile

InChI

InChI=1S/C10H7NS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7H,3H2

InChI Key

PHXLUKJASSMSGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CC#N

Origin of Product

United States

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